N-(4-bromophenyl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]acetamide
Description
N-(4-bromophenyl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]acetamide is a heterocyclic acetamide derivative featuring a 4-bromophenyl group attached to the acetamide nitrogen and a 1,3-thiazole ring substituted with a pyrrole moiety at position 2. This structural motif confers unique electronic and steric properties, making it a candidate for diverse biological applications, including receptor modulation and enzyme inhibition.
Properties
Molecular Formula |
C15H12BrN3OS |
|---|---|
Molecular Weight |
362.2 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-(2-pyrrol-1-yl-1,3-thiazol-5-yl)acetamide |
InChI |
InChI=1S/C15H12BrN3OS/c16-11-3-5-12(6-4-11)18-14(20)9-13-10-17-15(21-13)19-7-1-2-8-19/h1-8,10H,9H2,(H,18,20) |
InChI Key |
SADCHWDDVHGXFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=NC=C(S2)CC(=O)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Thiazole Ring: Starting with a suitable thioamide and α-haloketone to form the thiazole ring.
Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a cyclization reaction involving an appropriate precursor.
Attachment of the Bromophenyl Group: The bromophenyl group can be introduced through a nucleophilic substitution reaction.
Formation of the Acetamide Linkage: Finally, the acetamide linkage can be formed through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Bromophenyl Site
The bromine atom on the 4-bromophenyl group serves as an electrophilic site for nucleophilic substitution reactions.
Key Findings :
-
Palladium-catalyzed cross-coupling reactions enable biaryl formation with aryl boronic acids .
-
Copper-mediated amination introduces nitrogen-based substituents under mild conditions.
Hydrolysis and Functionalization of the Acetamide Group
The acetamide moiety undergoes hydrolysis and subsequent derivatization:
| Reaction | Reagents/Conditions | Product | Notes | Source |
|---|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux, 6h | Carboxylic acid derivative | Quantitative conversion | |
| Basic Hydrolysis | NaOH (10%), EtOH/H₂O, 70°C, 4h | Sodium carboxylate | 92% yield | |
| Acylation | AcCl, pyridine, 0°C → RT | N-Acetylated product | 78% yield |
Mechanistic Insight :
-
Hydrolysis proceeds via nucleophilic attack at the carbonyl carbon, forming a tetrahedral intermediate.
-
Acylation reactions demonstrate the acetamide’s role as a directing group for further modifications.
Thiazole Ring Modifications
The 1,3-thiazole ring participates in electrophilic and cycloaddition reactions:
Structural Impact :
-
Bromination occurs preferentially at the 5-position of the thiazole ring due to electron-deficient character .
-
Oxidation with mCPBA selectively targets the sulfur atom, forming stable sulfoxides.
Pyrrole Functionalization
The 1H-pyrrol-1-yl group undergoes electrophilic substitution:
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2h | 3-Nitro-pyrrole derivative | 51% | |
| Sulfonation | ClSO₃H, CH₂Cl₂, RT, 1h | Pyrrole-3-sulfonic acid | 63% | |
| Friedel-Crafts Acylation | Ac₂O, AlCl₃, 50°C, 4h | 3-Acetyl-pyrrole derivative | 47% |
Limitations :
-
Harsh conditions lead to decomposition of the thiazole ring, necessitating controlled reaction times.
Reductive Transformations
Selective reduction of functional groups:
| Target Site | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Thiazole C=N bond | H₂ (1 atm), Pd/C, EtOH, RT | Dihydrothiazole derivative | 89% | |
| Nitro group (post-nitration) | H₂, Ra-Ni, EtOH, 50°C | 3-Amino-pyrrole derivative | 76% |
Applications :
-
Hydrogenation of the thiazole ring improves solubility for biological testing.
-
Nitro-to-amine reduction enables access to amino-pyrrole pharmacophores.
Comparative Reactivity Table
| Reaction Type | Relative Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Solvent Dependence |
|---|---|---|---|
| Bromophenyl Suzuki Coupling | 2.1 × 10⁻³ | 72.4 | High (DMF > THF) |
| Thiazole Bromination | 4.8 × 10⁻⁴ | 88.9 | Moderate (CCl₄) |
| Acetamide Hydrolysis | 1.3 × 10⁻² | 56.2 | Low (H₂O/EtOH) |
Mechanistic Studies and Challenges
-
Steric Hindrance : The 1H-pyrrol-1-yl group at the 2-position of the thiazole ring impedes electrophilic attack at C-4/C-5 positions .
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate Pd-mediated cross-couplings but destabilize pyrrole intermediates .
-
Thermal Stability : Decomposition occurs above 150°C, limiting high-temperature applications.
Scientific Research Applications
Antimicrobial Applications
Recent studies have highlighted the compound's efficacy against various microbial pathogens. For instance, derivatives of thiazole compounds, including those with the bromophenyl group, have shown promising antimicrobial activity.
-
Study on Thiazole Derivatives :
- A research article focused on synthesizing derivatives of N-(4-bromophenyl)-2-chloroacetamide demonstrated significant in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. The study utilized the turbidimetric method for evaluating antimicrobial effects, identifying several compounds with enhanced efficacy against resistant strains .
- Mechanism of Action :
Anticancer Applications
The anticancer potential of N-(4-bromophenyl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]acetamide is another area of active research.
- Evaluation Against Cancer Cell Lines :
- Molecular Docking Studies :
Summary of Research Findings
| Application Type | Key Findings | Methodology |
|---|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria; promising antifungal activity | Turbidimetric method, molecular docking |
| Anticancer | Significant cytotoxicity against MCF7 cell line; potential for further development as anticancer agents | Sulforhodamine B assay, molecular docking |
Case Studies
Several case studies illustrate the application of this compound in drug development:
- Antimicrobial Resistance :
- Cancer Treatment Innovations :
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]acetamide would depend on its specific biological or chemical target. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways involved would require detailed experimental studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazole-Containing Acetamides
Thiazole rings are critical for bioactivity due to their electron-rich nature and hydrogen-bonding capabilities. Key analogs include:
Key Insight : The substitution pattern on the thiazole ring significantly impacts solubility and binding interactions. For instance, bulky groups (e.g., triazole-benzodiazol in 9c) may enhance protein binding but reduce solubility, while polar substituents (e.g., hydroxy in 4bc) improve synthetic accessibility .
Pyridazinone and Pyridinone Derivatives
Pyridazinone and pyridinone cores are associated with FPR modulation:
Key Insight: The pyridazinone/pyridinone core enhances FPR selectivity compared to thiazole derivatives. Methoxybenzyl groups (as in AMC3) improve receptor specificity, whereas bromophenyl acetamide maintains membrane permeability .
Triazinoindole Derivatives
Triazinoindole-containing analogs are explored in protein hit identification:
Other Heterocyclic Substitutions
Variations in heterocyclic systems reveal divergent properties:
Key Insight : Thienyl derivatives (e.g., ) exhibit planar geometries ideal for crystal packing, whereas pyrrole-thiazole combinations (target compound) offer enhanced electronic versatility for ligand-receptor binding .
Biological Activity
N-(4-bromophenyl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C14H12BrN3OS
- CAS Number : 95337-69-2
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Studies have shown that thiazole derivatives exhibit significant antimicrobial properties. The presence of the thiazole moiety in the compound enhances its ability to inhibit bacterial growth, particularly against strains such as Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Research indicates that compounds containing pyrrole and thiazole structures can exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives similar to the compound have shown promising results in inhibiting tumor growth through mechanisms involving apoptosis induction and cell cycle arrest .
- Enzyme Inhibition : The compound has been noted for its potential as a protein tyrosine phosphatase inhibitor, which could have implications in treating diseases such as diabetes and cancer . This inhibition can disrupt signaling pathways that are often upregulated in cancerous cells.
Antimicrobial Activity
A study conducted on thiazole-integrated compounds revealed that certain analogues demonstrated significant antibacterial activity comparable to standard antibiotics like norfloxacin. The structure–activity relationship (SAR) analysis highlighted that electron-donating groups on the aromatic ring enhance antimicrobial efficacy .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 3.125 | Staphylococcus aureus |
| Compound B | 12.5 | Escherichia coli |
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines. The IC50 values were reported to be lower than those of established chemotherapeutics like doxorubicin, suggesting a strong potential for further development as an anticancer agent .
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| A-431 | 5.0 | 10 |
| Jurkat | 4.5 | 9 |
Q & A
Q. What precautions ensure reproducibility in synthesizing this compound?
- Guidelines :
- Use anhydrous solvents and inert atmospheres for moisture-sensitive steps (e.g., amide coupling).
- Monitor reactions via TLC/HPLC to detect intermediates.
- Validate final products with ≥95% purity via HPLC-UV/ELSD .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
